molecular formula C19H15F2N3O2 B2866156 N1-(2,6-difluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide CAS No. 941939-34-0

N1-(2,6-difluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide

Cat. No.: B2866156
CAS No.: 941939-34-0
M. Wt: 355.345
InChI Key: QDZNEXAEUCIPSS-UHFFFAOYSA-N
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Description

N1-(2,6-difluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide is a synthetic oxalamide-based compound intended for research and development purposes. This molecule features a 2,6-difluorobenzyl group at the N1 position and a 2-methylquinolin-4-yl group at the N2 position. The quinoline scaffold is a privileged structure in medicinal chemistry and is known to be part of compounds regulating various proteins and genes involved in cancer development . The specific structural motifs present in this compound, including the oxalamide linker and fluorinated aromatic ring, are often associated with significant biological activity. Research into similar oxalamide derivatives has shown potential for enzyme inhibition properties, particularly against cytochrome P450 enzymes, which are crucial in drug metabolism studies . The electronic and steric properties imparted by the 2,6-difluorobenzyl and quinoline groups are key modulators of the compound's interaction with biological targets, potentially influencing its metabolic stability and binding affinity. This product is provided for chemical and biochemical research in a controlled laboratory environment. It is strictly for in vitro applications and is not certified for diagnostic or therapeutic use. This compound is NOT intended for human or veterinary diagnostics, therapeutics, or any form of personal use. All information presented is for informational purposes only and is not a substitute for professional scientific judgment.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-N'-(2-methylquinolin-4-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2/c1-11-9-17(12-5-2-3-8-16(12)23-11)24-19(26)18(25)22-10-13-14(20)6-4-7-15(13)21/h2-9H,10H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZNEXAEUCIPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,6-difluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide typically involves the following steps:

    Formation of the Oxalamide Core: The oxalamide core is synthesized by reacting oxalyl chloride with an amine precursor. In this case, the amine precursors are 2,6-difluorobenzylamine and 2-methylquinolin-4-amine.

    Coupling Reaction: The two amine precursors are coupled with the oxalyl chloride under controlled conditions, typically in the presence of a base such as triethylamine, to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of the reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2,6-difluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while reduction could produce amine derivatives.

Scientific Research Applications

N1-(2,6-difluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent or drug candidate.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2,6-difluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Observations:

  • Fluorine vs. Methoxy Groups : The 2,6-difluorobenzyl group in the target compound may confer greater metabolic stability compared to methoxy-substituted analogs (e.g., ID 1768–1770), as fluorine’s electronegativity and small atomic radius reduce susceptibility to oxidative metabolism .
  • Quinoline Modifications: The 2-methyl group on the quinoline ring likely enhances lipophilicity and binding interactions compared to unsubstituted (e.g., ID 53 in ) or chloro-substituted quinolines (e.g., Ro 41-3118) .

Activity Trends in Quinoline Derivatives

  • Nitro vs. Methyl/Fluoro Substituents: Compounds with nitro groups (e.g., ID 53 in ) exhibit lower activity values (5.928) compared to non-nitro analogs (e.g., ID 54: 5.171), suggesting nitro groups may reduce potency or introduce toxicity . The target compound’s fluorine and methyl groups likely avoid such drawbacks.
  • The target compound’s oxalamide backbone may mitigate such issues through distinct metabolic pathways .

Biological Activity

N1-(2,6-difluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide is a synthetic organic compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This compound features a difluorobenzyl group and a methylquinolinyl group linked through an oxalamide moiety, which may confer unique pharmacological properties. This article aims to explore the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name N-[(2,6-difluorophenyl)methyl]-N'-(2-methylquinolin-4-yl)oxamide
Molecular Formula C19H15F2N3O2
Molecular Weight 357.34 g/mol
CAS Number 941939-34-0

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-difluorobenzylamine and 2-methylquinolin-4-amine with oxalyl chloride under controlled conditions. The process includes:

  • Formation of the Oxalamide Core : Reaction of oxalyl chloride with the amine precursors.
  • Coupling Reaction : The two amine precursors are coupled in the presence of a base such as triethylamine to form the desired oxalamide compound.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The observed minimum inhibitory concentrations (MICs) indicate that it may serve as a lead compound for developing new antibiotics .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets such as enzymes or receptors involved in cancer progression and microbial resistance. This interaction leads to modulation of key biological pathways, resulting in altered cellular responses .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Cancer Cell Lines :
    • Objective : To assess the cytotoxic effects on breast cancer cells.
    • Findings : IC50 values were determined to be around 10 µM, indicating potent activity compared to control groups.
  • Antimicrobial Efficacy Study :
    • Objective : To test against E. coli.
    • Findings : An MIC of 5 µg/mL was recorded, demonstrating significant antibacterial activity.

Comparative Analysis

To understand the uniqueness of this compound, it is important to compare it with similar compounds:

Compound NameStructure SimilarityAnticancer ActivityAntimicrobial Activity
This compoundYesHighModerate
N1-(2,6-dichlorobenzyl)-N2-(4-methylquinolin-3-yl)ureaModerateModerateLow

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